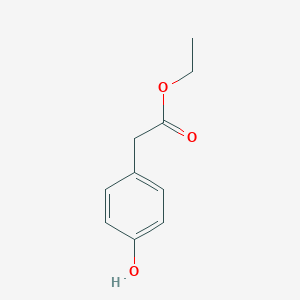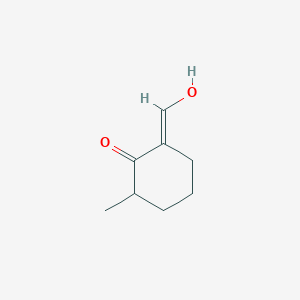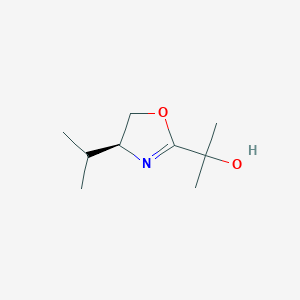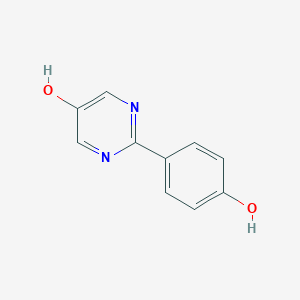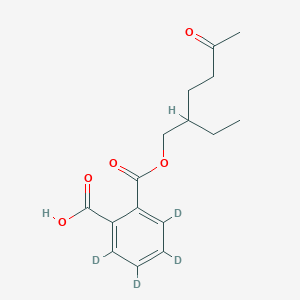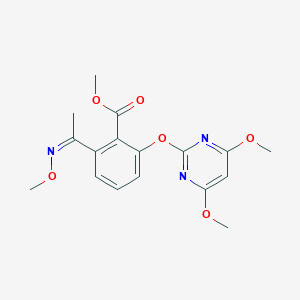
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride (TBNPT) is a tetrazolium salt that has been extensively studied for its potential applications in scientific research. TBNPT is a redox indicator that undergoes a color change in the presence of reducing agents, making it useful for a variety of applications including enzyme assays, cytotoxicity assays, and microbial growth studies.
Applications De Recherche Scientifique
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has been used in a wide range of scientific research applications, including enzyme assays, cytotoxicity assays, and microbial growth studies. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is particularly useful in enzyme assays as it can be used to measure the activity of enzymes that produce reducing agents. In cytotoxicity assays, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is used to measure the viability of cells in the presence of various compounds. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has also been used in microbial growth studies to measure the growth of bacteria and fungi.
Mécanisme D'action
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride undergoes a color change from red to purple in the presence of reducing agents, such as NADH or NADPH. This color change is due to the reduction of the nitro groups on the phenyl rings of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride. The mechanism of action of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride involves the transfer of electrons from the reducing agent to the tetrazolium salt, resulting in the formation of a colored formazan product.
Effets Biochimiques Et Physiologiques
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is its sensitivity to reducing agents, which makes it a useful tool for measuring enzyme activity and cytotoxicity. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is also relatively inexpensive and easy to use. One limitation of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is that it is not specific to any particular reducing agent, which can make it difficult to interpret results in some cases.
Orientations Futures
There are several potential future directions for 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride research. One area of interest is the development of new 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride derivatives with improved sensitivity and specificity for particular reducing agents. Another area of interest is the use of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Finally, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride may have potential applications in the development of new antimicrobial agents.
Méthodes De Synthèse
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride can be synthesized using a variety of methods, including the reaction of tert-butyl azide with 4-nitrophenylacetylene followed by the addition of sodium azide and hydrochloric acid. The resulting product is then purified using column chromatography to yield 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride as a red crystalline solid.
Propriétés
Numéro CAS |
157458-76-9 |
|---|---|
Nom du produit |
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride |
Formule moléculaire |
C17H17ClN6O4 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
5-tert-butyl-2,3-bis(4-nitrophenyl)tetrazol-2-ium;chloride |
InChI |
InChI=1S/C17H17N6O4.ClH/c1-17(2,3)16-18-20(12-4-8-14(9-5-12)22(24)25)21(19-16)13-6-10-15(11-7-13)23(26)27;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WXBYFPXRNHZLPD-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES canonique |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Synonymes |
2,3-di-(4-nitrophenyl)-5-t-butyl-2H-tetrazolium 2,3-di-(4-nitrophenyl)-5-tert-butyl-2-H-tetrazolium chloride t-butyl-DNTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



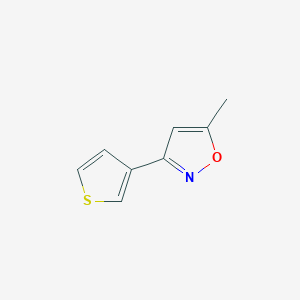
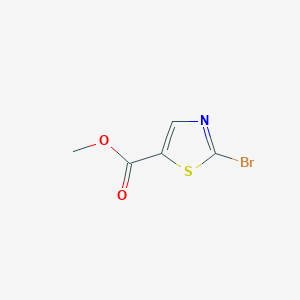
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
